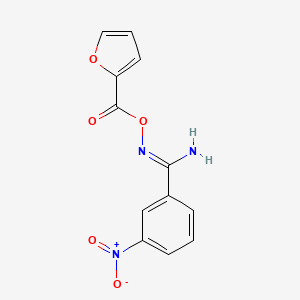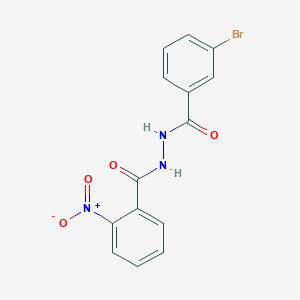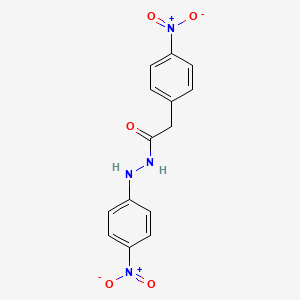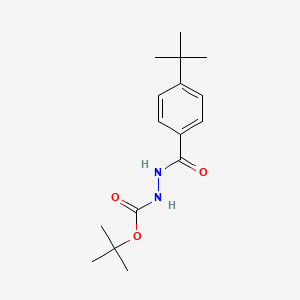
N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide
Übersicht
Beschreibung
N-(2-furoyloxy)-3-nitrobenzenecarboximidamide, also known as FNBC, is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medical research. FNBC is a nitroaromatic compound that has been shown to have significant biological activity, particularly in the area of cancer research. In
Wissenschaftliche Forschungsanwendungen
N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide has been shown to have potential applications in the field of cancer research. It has been reported to have cytotoxic effects on a wide range of cancer cell lines, including breast, lung, and colon cancer cells. N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide has also been shown to inhibit the growth of tumors in animal models, suggesting that it may have therapeutic potential as an anticancer agent. In addition to its anticancer properties, N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide has also been reported to have antimicrobial activity against a variety of bacterial and fungal species.
Wirkmechanismus
The mechanism of action of N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) within cells. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide may induce the production of ROS through the activation of cellular enzymes, such as NADPH oxidase, or through the direct interaction with cellular components, such as mitochondria. The generation of ROS can lead to the induction of apoptosis, or programmed cell death, in cancer cells, which may explain the cytotoxic effects of N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide.
Biochemical and Physiological Effects:
N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide has been shown to induce several biochemical and physiological effects in cells. It has been reported to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C, which are involved in cell division and proliferation. N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide has also been shown to induce DNA damage and inhibit DNA repair mechanisms, which may contribute to its cytotoxic effects. In addition, N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide has been reported to modulate the expression of several genes involved in cell cycle regulation, apoptosis, and stress response.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide has several advantages for use in lab experiments. It is a relatively small and stable molecule that can be easily synthesized and purified. N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide is also soluble in a wide range of solvents, which makes it suitable for use in a variety of assays and experiments. However, N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide has some limitations for use in lab experiments. It is a highly reactive molecule that can interact with a wide range of cellular components, which can make it difficult to study its specific effects. In addition, N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide has been reported to have some toxicity in animal models, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide. One area of interest is the development of N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide derivatives with improved pharmacological properties, such as increased potency and decreased toxicity. Another area of interest is the investigation of the molecular mechanisms underlying the cytotoxic effects of N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide, including the role of ROS and DNA damage. Additionally, the potential applications of N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide in other areas of medical research, such as infectious diseases and neurodegenerative disorders, warrant further investigation.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5/c13-11(8-3-1-4-9(7-8)15(17)18)14-20-12(16)10-5-2-6-19-10/h1-7H,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXNEJJAEJCOLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NOC(=O)C2=CC=CO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N/OC(=O)C2=CC=CO2)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(furan-2-ylcarbonyl)oxy]-3-nitrobenzenecarboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[2-(4-nitrobenzoyl)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B3842004.png)
![N'-[(cyclohexylcarbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842009.png)
![N'-[(4-chloro-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842010.png)
![N'-{[2-(4-biphenylyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B3842023.png)
![3-chloro-N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]benzohydrazide](/img/structure/B3842031.png)



![N'-[1-(2-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B3842072.png)
![N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842084.png)


![N'-[1-(2-chlorophenyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B3842110.png)
![N'-[(3-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842133.png)